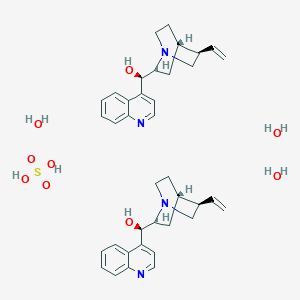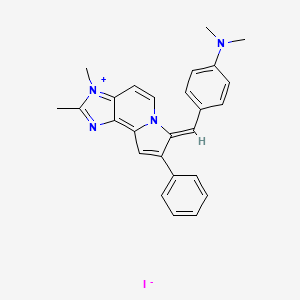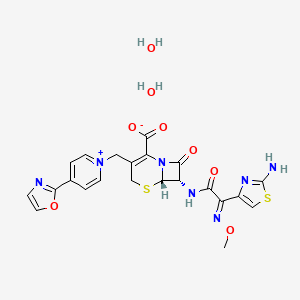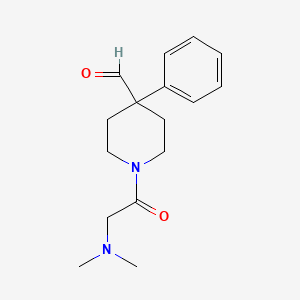
5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Tricyclo(3311(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(321)octane hydrochloride is a complex organic compound with a unique tricyclic structure This compound is characterized by its intricate molecular framework, which includes multiple fused rings and heteroatoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride involves multiple steps, starting from simpler organic precursors. The synthetic route typically includes the formation of the tricyclic core structure followed by the introduction of the azabicyclo and dioxane moieties. Common reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost and efficiency of the synthesis process.
化学反应分析
Types of Reactions
5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific pathway involved.
相似化合物的比较
Similar Compounds
Tricyclo(3.3.1.1(3,7))decane: A simpler tricyclic compound with similar structural features.
Adamantane: Another tricyclic compound with a different arrangement of rings.
Tricyclo(3.3.1.1(3,7))decane, 2-bromo-: A brominated derivative with distinct chemical properties.
Uniqueness
5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride stands out due to its complex structure, which includes both tricyclic and azabicyclo frameworks. This unique combination of features makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
84509-28-4 |
|---|---|
分子式 |
C15H24ClNO2 |
分子量 |
285.81 g/mol |
IUPAC 名称 |
5-(1-adamantyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-10-2-12-3-11(1)5-14(4-10,6-12)15-9-16-7-13(18-15)8-17-15;/h10-13,16H,1-9H2;1H |
InChI 键 |
HVYCXZREYCGSFX-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C45CNCC(O4)CO5.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


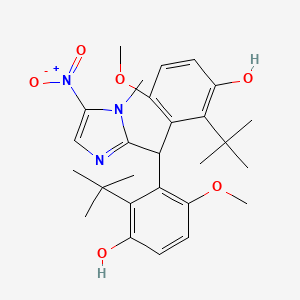
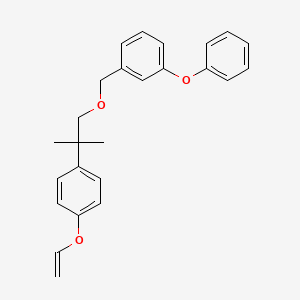


![methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12749158.png)
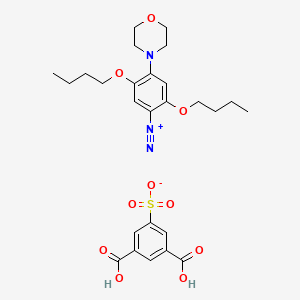
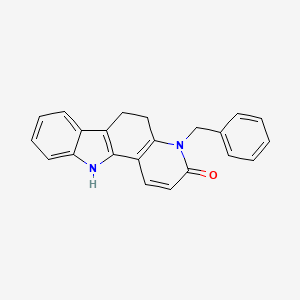
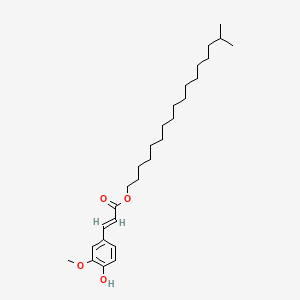
![N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide;trihydrate;tetrahydrochloride](/img/structure/B12749181.png)
